molecular formula C17H16ClN3S B12921873 4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-phenyl-5-(propylthio)- CAS No. 81518-32-3

4H-1,2,4-Triazole, 3-(2-chlorophenyl)-4-phenyl-5-(propylthio)-

Cat. No.: B12921873
CAS No.: 81518-32-3
M. Wt: 329.8 g/mol
InChI Key: REQPGGSENYIQKL-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group, a phenyl group, and a propylthio group attached to the triazole ring

Preparation Methods

The synthesis of 3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate chlorophenyl, phenyl, and propylthio precursors.

    Cyclization Reaction: The key step involves the cyclization of these precursors to form the triazole ring. This is usually achieved through a reaction involving hydrazine derivatives and carbon disulfide, followed by cyclization with an appropriate reagent.

    Reaction Conditions: The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is heated to promote the formation of the triazole ring.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Coupling Reactions: The triazole ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The unique structural features of the compound make it a candidate for use in the development of advanced materials, such as organic semiconductors and sensors.

    Biological Research: The compound’s interactions with enzymes and receptors have been studied to understand its mechanism of action and potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The compound is known to bind to voltage-gated sodium channels and L-type calcium channels, modulating their activity . This interaction can lead to anticonvulsant and analgesic effects, making it a potential candidate for the treatment of neurological disorders.

Comparison with Similar Compounds

3-(2-Chlorophenyl)-4-phenyl-5-(propylthio)-4H-1,2,4-triazole can be compared with other triazole derivatives, such as:

    3-(2-Chlorophenyl)-4-phenyl-5-(methylthio)-4H-1,2,4-triazole: This compound differs by having a methylthio group instead of a propylthio group, which may affect its chemical reactivity and biological activity.

    3-(2-Chlorophenyl)-4-phenyl-5-(ethylthio)-4H-1,2,4-triazole: The presence of an ethylthio group instead of a propylthio group can influence the compound’s solubility and interaction with biological targets.

    3-(2-Chlorophenyl)-4-phenyl-5-(butylthio)-4H-1,2,4-triazole: The butylthio derivative may exhibit different pharmacokinetic properties compared to the propylthio derivative.

Properties

CAS No.

81518-32-3

Molecular Formula

C17H16ClN3S

Molecular Weight

329.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-phenyl-5-propylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C17H16ClN3S/c1-2-12-22-17-20-19-16(14-10-6-7-11-15(14)18)21(17)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

REQPGGSENYIQKL-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3Cl

Origin of Product

United States

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